molecular formula C10H6FN3O2S2 B1427074 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide CAS No. 1235406-28-6

3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide

Cat. No. B1427074
M. Wt: 283.3 g/mol
InChI Key: XFHMZVOZPKVGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide” is a chemical compound with the CAS number 1235406-28-6 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide” is 284.31 . The IUPAC name is 3-cyano-4-fluoro-N-(1H-1lambda3-thiazol-2-yl)benzenesulfonamide . The InChI code is 1S/C10H7FN3O2S2/c11-9-2-1-8(5-7(9)6-12)18(15,16)14-10-13-3-4-17-10/h1-5,17H,(H,13,14) .

Scientific Research Applications

  • Therapeutic Importance

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : Thiophene and its substituted derivatives, which include “3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide”, are a very important class of heterocyclic compounds. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
    • Results or Outcomes : These compounds have been reported to be effective drugs in various disease scenarios. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Synthesis

    • Scientific Field : Organic Chemistry
    • Summary of Application : “3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide” can be synthesized in the lab. The reaction progress is typically controlled by Thin Layer Chromatography (TLC) and detected by UV light .
    • Results or Outcomes : The successful synthesis of this compound can be confirmed through 1H NMR and 13C NMR spectra .

Safety And Hazards

“3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide” is intended for research and development use only and is not for therapeutic or drug development use . For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-cyano-4-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O2S2/c11-9-2-1-8(5-7(9)6-12)18(15,16)14-10-13-3-4-17-10/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHMZVOZPKVGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=NC=CS2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide

Synthesis routes and methods I

Procedure details

To 2-aminothiazole (12.55 g, 125.3 mmol) was added pyridine (46 ml) and dichloromethane (75 mL) and the mixture stirred to give a solution. A solution of 3-cyano-4-fluorobenzenesulfonyl chloride (25 g, 114 mmol) in dichloromethane (50 ml) was added over approx 20 minutes at room temperature. The reaction was stirred at this temperature for 2 days before decanting the supernatant and concentrating in vacuo to furnish a dark oil. 2M HCl (200 ml) was added and the mixture triturated until solidification occurred. A brick red solid was filtered off, washed with water and dried to furnish 21.5 g of the title product. 1HNMR (d6-DMSO): δ 6.9 (d, 1H), 7.3 (m, 1H), 7.6 (m, 1H), 8.15 (m, 1H), 8.3 (d, 1H), 12.9 (br s 1H). LCMS Rt=2.34 min MS m/z 284 [MH]+.
Quantity
12.55 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Cyano-4-fluorobenzenesulfonyl chloride (10 g, 45.53 mmol) was added portion wise to a solution of 2-aminothiazole (5 g, 50.13 mmol) in dichloromethane (50 mL) and pyridine (18.4 mL, 228 mmol) at 0° C. The reaction mixture was allowed to warm to room temperature. After 1 hour a precipitate was observed. The mixture was stirred for 18 hours at room temperature. The mixture was sonicated for 2.5 hours until the solid had dissolved, then left to stir at room temperature for 18 hours. The reaction mixture was then concentrated in vacuo and azeotropically dried with toluene (2×100 mL). The residue was diluted carefully with a 1M aqueous solution of hydrogen chloride and stirred for 1 hour at room temperature whereupon a precipitate formed. The brown solid was collected by filtration and triturated with dichloromethane to afford the title compound as a brown solid (7.8 g, 60%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide
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Reactant of Route 5
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Reactant of Route 6
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